4-Phenyl-4H-1,2,4-triazole-3-thiol chemical properties
4-Phenyl-4H-1,2,4-triazole-3-thiol chemical properties
An In-Depth Technical Guide to the Chemical Properties of 4-Phenyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide focuses on a key derivative, 4-Phenyl-4H-1,2,4-triazole-3-thiol, providing a comprehensive overview of its chemical properties, synthesis, reactivity, and significance in the field of drug development. As a versatile synthetic intermediate, its unique structural features, including the thione-thiol tautomerism and multiple reactive sites, make it a compound of significant interest for the development of novel therapeutic agents. This document serves as a technical resource, synthesizing data from spectroscopic analysis, chemical reactivity studies, and biological screenings to offer field-proven insights for researchers.
Molecular Structure and Tautomerism
4-Phenyl-4H-1,2,4-triazole-3-thiol (C₈H₇N₃S) is a heterocyclic compound featuring a five-membered 1,2,4-triazole ring substituted with a phenyl group at the N4 position and a thiol group at the C3 position.[3][4] A critical aspect of its chemistry is the existence of a prototropic equilibrium between two tautomeric forms: the thiol form and the thione form.[5]
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4-Phenyl-4H-1,2,4-triazole-3-thiol (Thiol form)
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4-Phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (Thione form)
Experimental and computational studies indicate that the thione form is the predominant and more stable tautomer in both the solid state and in solution.[5][6] This equilibrium is fundamental to its reactivity and biological interactions, as the proton can be transferred between the sulfur and nitrogen atoms. The stability of the thione form is often attributed to the greater strength of the C=S double bond and favorable delocalization of charge within the heterocyclic ring.
Caption: Thione-thiol tautomerism of the core molecule.
Synthesis and Characterization
The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is well-established, with the most common and reliable method involving the base-catalyzed intramolecular cyclization of 1,4-disubstituted thiosemicarbazides.[1][7] This approach offers high yields and purity.
Experimental Protocol: Synthesis via Thiosemicarbazide Cyclization
This two-step protocol describes the synthesis starting from phenyl isothiocyanate and phenylhydrazine.
Step 1: Synthesis of 1,4-Diphenylthiosemicarbazide
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Dissolve phenylhydrazine (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution in an ice bath.
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Add phenyl isothiocyanate (1.0 eq) dropwise to the stirred solution. The addition should be slow to control the exothermic reaction.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
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The resulting white precipitate of 1,4-diphenylthiosemicarbazide is collected by vacuum filtration, washed with cold ethanol, and dried.
Causality: The nucleophilic nitrogen of phenylhydrazine attacks the electrophilic carbon of the isothiocyanate. Ethanol is a suitable solvent that facilitates the reaction without participating in it.
Step 2: Cyclization to 4-Phenyl-4H-1,2,4-triazole-3-thiol
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Suspend the 1,4-diphenylthiosemicarbazide (1.0 eq) from Step 1 in an aqueous solution of sodium hydroxide (2 M, ~4-5 eq).
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Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC. During reflux, the solid will dissolve as the cyclization proceeds.
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After cooling the reaction mixture to room temperature, filter it to remove any unreacted starting material.
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Carefully acidify the clear filtrate with dilute hydrochloric acid (e.g., 2N HCl) until it is acidic to litmus paper (pH ~5-6).
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The product, 4-Phenyl-4H-1,2,4-triazole-3-thiol, will precipitate out of the solution.
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Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and recrystallize from an appropriate solvent like ethanol to obtain the pure product.
Causality: The strong base (NaOH) facilitates the deprotonation and subsequent intramolecular nucleophilic attack, leading to the elimination of a water molecule and the formation of the stable triazole ring. Acidification is required to protonate the resulting thiolate salt, causing the final product to precipitate.
Caption: Key reaction pathways for derivatization.
Applications in Drug Development
The 1,2,4-triazole-3-thiol scaffold is a cornerstone in the design of new therapeutic agents due to its favorable pharmacological profile, including metabolic stability and the ability to form multiple hydrogen bonds with biological targets. [2][8]While the parent compound itself is primarily a synthetic intermediate, its derivatives have demonstrated a wide spectrum of biological activities.
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Antifungal and Antibacterial Agents: This is one of the most explored areas. Many Schiff bases and S-substituted derivatives of the triazole-thiol core show potent activity against various fungal and bacterial strains, in some cases exceeding the efficacy of standard drugs like ketoconazole and streptomycin. [9][10][11]The mechanism often involves the inhibition of essential microbial enzymes.
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Anticancer Activity: Derivatives bearing hydrazone moieties have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including melanoma, breast, and pancreatic cancer. [12]Some compounds have shown promising results in inhibiting cancer cell migration, marking them as potential antimetastatic candidates. [12]* Anti-inflammatory and Analgesic Activity: The triazole nucleus is present in several known anti-inflammatory drugs. [13]Derivatives of 4-phenyl-1,2,4-triazole-3-thiol have also been investigated for these properties.
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Antioxidant Activity: Certain derivatives have been shown to possess significant free radical scavenging activity, which is a valuable property for combating oxidative stress-related diseases. [8] The structural versatility, synthetic accessibility, and diverse biological profile of 4-Phenyl-4H-1,2,4-triazole-3-thiol and its analogues ensure their continued importance in medicinal chemistry research and the quest for novel, more effective drugs. [1][13]
References
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Cansız, A., Koparır, M., & Demirdağ, A. (2004, October 16). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]
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